molecular formula C13H19NO3 B411054 2-ethoxy-N-(3-methoxypropyl)benzamide

2-ethoxy-N-(3-methoxypropyl)benzamide

Cat. No.: B411054
M. Wt: 237.29g/mol
InChI Key: KRSYNKZMWFEKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-N-(3-methoxypropyl)benzamide is a benzamide derivative characterized by an ethoxy group at the 2-position of the benzene ring and a 3-methoxypropylamine substituent on the amide nitrogen.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29g/mol

IUPAC Name

2-ethoxy-N-(3-methoxypropyl)benzamide

InChI

InChI=1S/C13H19NO3/c1-3-17-12-8-5-4-7-11(12)13(15)14-9-6-10-16-2/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,14,15)

InChI Key

KRSYNKZMWFEKHS-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NCCCOC

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCCOC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Functional Groups Key Applications/Reactivity
2-Ethoxy-N-(3-methoxypropyl)benzamide C₁₃H₁₉NO₃ 251.30 (calculated) ~3.5–4.0 Ethoxy, methoxypropylamide Potential C–H activation substrates
N-Ethynyl-N-(3-methoxypropyl)benzamide C₁₂H₁₃NO₂ 227.25 2.5–3.0 Ethynyl, methoxypropylamide Radical cyclization precursors
2-Ethoxy-N-(3-ethylphenyl)benzamide C₁₇H₁₉NO₂ 269.34 4.09 Ethoxy, ethylphenylamide Not specified; structural analog
N-(3-Aminopropyl)-2-ethoxybenzamide C₁₂H₁₈N₂O₂ 222.28 ~2.0–2.5 Ethoxy, aminopropylamide Intermediate in bioactive molecule synthesis
2-Ethoxy-N-(4-iodophenyl)benzamide C₁₅H₁₄INO₂ 367.18 ~4.5 Ethoxy, iodophenylamide Halogenated analog for coupling reactions

Reactivity and Functional Group Influence

  • Ethoxy vs. Ethynyl Groups : The ethoxy group in this compound enhances electron density on the benzene ring, favoring electrophilic substitution, whereas ethynyl groups (as in N-ethynyl analogs) enable radical cyclization reactions .
  • Methoxypropyl vs. Aminopropyl: The methoxypropyl substituent improves lipophilicity (logP ~3.5–4.0), while aminopropyl derivatives (logP ~2.0–2.5) exhibit higher polarity, impacting membrane permeability in drug design .

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